4-(1-Methylcyclopropyl)butanoic acid

Description

The exact mass of the compound this compound is 142.099379685 g/mol and the complexity rating of the compound is 136. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

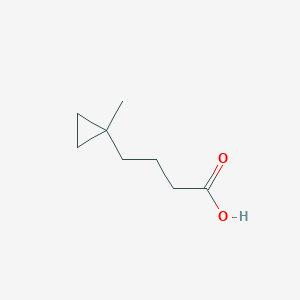

2D Structure

3D Structure

Properties

IUPAC Name |

4-(1-methylcyclopropyl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-8(5-6-8)4-2-3-7(9)10/h2-6H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWANZNIJWFYBDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10654871 | |

| Record name | 4-(1-Methylcyclopropyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39223-32-0 | |

| Record name | 4-(1-Methylcyclopropyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(1-Methylcyclopropyl)butanoic Acid: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Cyclopropyl Moiety

The cyclopropyl group is a highly sought-after structural motif in modern drug discovery. Its rigid, three-membered ring introduces conformational constraint into flexible molecules, which can lead to enhanced binding affinity for biological targets and improved metabolic stability. The inherent strain of the cyclopropane ring also imparts unique electronic properties, influencing the acidity of nearby functional groups and participating in specific non-covalent interactions. 4-(1-Methylcyclopropyl)butanoic acid incorporates this valuable moiety into a butanoic acid framework, presenting a versatile building block for the synthesis of novel bioactive compounds and specialized chemical agents. This guide aims to provide a detailed technical understanding of this compound for research and development purposes.

Physicochemical and Spectroscopic Properties

Understanding the fundamental properties of this compound is crucial for its application in research and synthesis. While experimental data for this specific compound is not extensively published, we can infer its characteristics based on its structure and data from similar compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| IUPAC Name | This compound | - |

| CAS Number | 39223-32-0 | [1] |

| Molecular Formula | C₈H₁₄O₂ | [2][3] |

| Molecular Weight | 142.20 g/mol | [3] |

| Predicted Boiling Point | 236.6 ± 8.0 °C | [3] |

| Predicted Density | 1.038 ± 0.06 g/cm³ | [3] |

| Predicted pKa | 4.83 ± 0.10 | [3] |

| InChI Key | UWANZNIJWFYBDY-UHFFFAOYSA-N | [1] |

Spectroscopic Profile (Predicted)

Due to the lack of publicly available experimental spectra for this compound, this section outlines the expected spectral characteristics based on its chemical structure and by drawing comparisons with butanoic acid.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group on the cyclopropane ring, the cyclopropyl methylene protons, the aliphatic chain protons, and the acidic proton of the carboxylic acid. The protons on the cyclopropyl ring would likely appear as complex multiplets in the upfield region. The methylene groups of the butanoic acid chain would exhibit characteristic splitting patterns based on their neighboring protons. The acidic proton would be a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would display unique signals for the quaternary and methylene carbons of the cyclopropyl ring, the carbons of the aliphatic chain, and the carbonyl carbon of the carboxylic acid. The carbonyl carbon would appear significantly downfield.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a broad O-H stretching band for the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.[4] A strong C=O stretching absorption for the carbonyl group is expected around 1725-1700 cm⁻¹.[4][5] The spectrum will also feature C-H stretching vibrations for the alkyl and cyclopropyl groups below 3000 cm⁻¹.[4]

-

Mass Spectrometry (MS): The mass spectrum under electron ionization (EI) would likely show a molecular ion peak (M⁺) at m/z 142. The fragmentation pattern would be expected to involve cleavage of the butanoic acid chain and rearrangements of the cyclopropyl group.

Synthesis of this compound: A Proposed Experimental Protocol

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology

Step 1: Alkylation of Diethyl Malonate

-

To a solution of sodium ethoxide (NaOEt) in absolute ethanol (EtOH), add diethyl malonate dropwise at 0 °C.

-

Stir the mixture for 30 minutes to ensure complete formation of the enolate.

-

Add 1-bromo-1-methylethane dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with water and extract the product with diethyl ether.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the alkylated malonate intermediate.

Causality: This initial step introduces the carbon framework that will become the butanoic acid chain. Diethyl malonate is a common starting material for forming substituted carboxylic acids due to the acidity of the alpha-protons, facilitating alkylation.

Step 2: Cyclopropanation

-

To a fresh solution of NaOEt in EtOH, add the alkylated malonate intermediate from Step 1.

-

Add 1,2-dibromoethane to the reaction mixture.

-

Heat the reaction to reflux and monitor by TLC until the starting material is consumed.

-

Cool the reaction to room temperature, quench with water, and extract with diethyl ether.

-

Dry the organic layer and concentrate to yield the cyclopropyl malonate intermediate.

Causality: This step forms the key cyclopropyl ring. The second deprotonation of the malonate followed by a double nucleophilic substitution with 1,2-dibromoethane is a classic method for cyclopropane synthesis.

Step 3: Hydrolysis and Decarboxylation

-

To the cyclopropyl malonate intermediate, add an aqueous solution of sodium hydroxide (NaOH).

-

Heat the mixture to reflux to facilitate the hydrolysis of the esters to the corresponding dicarboxylic acid salt.

-

After cooling, carefully acidify the reaction mixture with concentrated hydrochloric acid (HCl) until the pH is acidic.

-

Gently heat the acidic solution to promote decarboxylation, releasing carbon dioxide and forming the final product.

-

Extract the product with a suitable organic solvent, dry the organic layer, and purify by distillation or chromatography to obtain this compound.

Causality: The final step converts the diester into the desired carboxylic acid. Saponification (hydrolysis) followed by acidification and heating leads to the loss of one of the carboxyl groups as CO₂, a common and efficient method for producing monosubstituted acetic acid derivatives from malonic esters.

Potential Applications and Biological Significance

While specific biological studies on this compound are limited, its structural features suggest several areas of potential interest for researchers in drug development.

As a Molecular Scaffold in Medicinal Chemistry

The incorporation of a cyclopropyl ring can significantly impact the pharmacological profile of a molecule. The rigid nature of the cyclopropane ring in this compound can serve as a conformational anchor, locking a portion of the molecule in a specific orientation. This can be advantageous for optimizing the binding of a drug candidate to its target receptor or enzyme. Furthermore, the cyclopropyl group is known to increase metabolic stability by being less susceptible to oxidative metabolism by cytochrome P450 enzymes.[2]

Mimic of Natural Fatty Acids

Cyclopropyl-containing fatty acids are found in nature, particularly in bacteria and plants.[6] These natural products can exhibit a range of biological activities, including antimicrobial and signaling functions. This compound can be viewed as a synthetic analog of these natural fatty acids and could be investigated for similar biological activities. Its potential to interact with enzymes and receptors that process fatty acids makes it an interesting candidate for metabolic studies and as a probe for lipid signaling pathways.

Caption: Potential benefits and applications of this compound in drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. Based on the safety data for butanoic acid and other carboxylic acids, the following guidelines are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7]

-

Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[7][8]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep the container tightly closed.[8]

-

First Aid:

In all cases of exposure, seek medical attention if symptoms persist.

Conclusion

This compound is a compound with significant potential for researchers in the fields of organic synthesis and medicinal chemistry. Its unique combination of a conformationally rigid cyclopropyl group and a functional carboxylic acid handle makes it an attractive building block for the creation of novel molecules with tailored properties. While further experimental characterization is needed, this guide provides a solid foundation for understanding and utilizing this promising chemical entity in future research endeavors.

References

- 1. This compound | 39223-32-0 [sigmaaldrich.com]

- 2. PubChemLite - this compound (C8H14O2) [pubchemlite.lcsb.uni.lu]

- 3. This compound | 39223-32-0 [amp.chemicalbook.com]

- 4. infrared spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. ikp-prh.s3.ap-south-1.amazonaws.com [ikp-prh.s3.ap-south-1.amazonaws.com]

- 6. This compound [myskinrecipes.com]

- 7. fishersci.com [fishersci.com]

- 8. webs.anokaramsey.edu [webs.anokaramsey.edu]

An In-depth Technical Guide to the Physicochemical Properties of 4-(1-Methylcyclopropyl)butanoic acid

Abstract

4-(1-Methylcyclopropyl)butanoic acid is a unique carboxylic acid derivative featuring a strained cyclopropyl ring, a structural motif of increasing interest in medicinal chemistry. Understanding its fundamental physicochemical properties is a prerequisite for its application in drug discovery and development, influencing everything from synthetic feasibility to pharmacokinetic behavior. As empirical data for this specific compound is not extensively published, this guide provides a comprehensive framework for its characterization. It combines theoretically predicted values with detailed, field-proven experimental protocols for determining key parameters such as pKa, lipophilicity (logP/D), solubility, and chemical stability. This document serves as both a predictive overview and a practical laboratory guide for researchers working with this and structurally related molecules.

Introduction and Molecular Overview

This compound (CAS 39223-32-0) possesses a molecular formula of C₈H₁₄O₂ and a molecular weight of 142.20 g/mol .[1][2] Its structure, characterized by a four-carbon aliphatic acid chain attached to a methyl-substituted cyclopropane ring, presents an interesting combination of lipophilic hydrocarbon character and a polar, ionizable carboxylic acid group. The cyclopropyl ring, a "saturated analogue" of a double bond, imparts conformational rigidity and unique metabolic properties, making it a valuable building block in the design of novel therapeutic agents.[3]

The accurate characterization of its physicochemical properties is paramount for predicting its behavior in biological systems. Properties such as acidity (pKa), lipophilicity (logP), and aqueous solubility are critical determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and are foundational to the principles of drug-likeness, such as Lipinski's "Rule of Five".[4][5]

Predicted Physicochemical Properties

In the absence of extensive experimental data, computational models provide a valuable starting point for estimating the properties of this compound. These predictions are derived from algorithms trained on large datasets of known molecules.[6][7]

| Property | Predicted Value | Significance in Drug Development |

| Molecular Weight | 142.20 g/mol [2] | Affects diffusion and transport across biological membranes. |

| pKa | 4.83 ± 0.10[2] | Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor binding. |

| XlogP | 2.1[8] | Measures lipophilicity of the neutral species; a key factor in membrane permeability and metabolic stability. |

| Boiling Point | 236.6 ± 8.0 °C[2] | Relevant for purification and assessing compound stability at elevated temperatures. |

| Density | 1.038 ± 0.06 g/cm³[2] | A fundamental physical property useful in formulation and process chemistry. |

Note: These values are computationally predicted and require experimental verification.

Comprehensive Experimental Characterization Workflow

The empirical determination of physicochemical properties requires a systematic and logical workflow. The following diagram outlines a recommended approach, starting from fundamental identity confirmation to the assessment of properties directly relevant to biopharmaceutical performance.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | 39223-32-0 [amp.chemicalbook.com]

- 3. This compound [myskinrecipes.com]

- 4. LogP / LogD shake-flask method [protocols.io]

- 5. researchgate.net [researchgate.net]

- 6. Reliability of logP predictions based on calculated molecular descriptors: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. PubChemLite - this compound (C8H14O2) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to 4-(1-Methylcyclopropyl)butanoic Acid: From Discovery to Synthetic Approaches

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Cyclopropyl Moiety in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the cyclopropyl group has emerged as a privileged structural motif. Its unique conformational rigidity, metabolic stability, and electronic properties make it a valuable tool for medicinal chemists seeking to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] 4-(1-Methylcyclopropyl)butanoic acid (CAS No. 39223-32-0) represents a noteworthy example of a molecule incorporating this valuable functionality. While not a widely known compound in itself, its structural features place it at the intersection of key concepts in medicinal chemistry, particularly the principle of bioisosterism. This guide provides a comprehensive overview of the discovery, history, and synthetic strategies related to this compound, offering insights for researchers engaged in the design and development of novel therapeutics.

The Strategic Value of the 1-Methylcyclopropyl Group: A Bioisosteric Perspective

The history of this compound is intrinsically linked to the broader strategy of bioisosteric replacement in drug design. Bioisosterism, the substitution of a functional group with another that retains similar physical and chemical properties, is a cornerstone of medicinal chemistry.[3] One of the most successful applications of this principle has been the replacement of the gem-dimethyl group with a cyclopropyl ring.

The gem-dimethyl group, while offering steric bulk and metabolic stability at a particular position, can sometimes lead to undesirable pharmacokinetic properties. The cyclopropyl group serves as an excellent bioisostere for the gem-dimethyl moiety, offering several potential advantages:

-

Enhanced Metabolic Stability: The C-H bonds on a cyclopropane ring are generally stronger and less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to the C-H bonds in a gem-dimethyl group. This can lead to a longer half-life and improved bioavailability of a drug candidate.

-

Improved Potency and Selectivity: The rigid nature of the cyclopropyl ring can lock a molecule into a more favorable conformation for binding to its biological target, potentially increasing potency and selectivity.

-

Reduced Off-Target Effects: By modifying the shape and electronic distribution of a molecule, the introduction of a cyclopropyl group can reduce its affinity for off-target receptors, thereby minimizing side effects.

-

Favorable Physicochemical Properties: The cyclopropyl group can influence a molecule's lipophilicity and polarity, which are critical parameters for its absorption, distribution, metabolism, and excretion (ADME) profile.

The discovery and synthesis of this compound can be understood as a logical step in the exploration of this bioisosteric relationship, providing a building block for the synthesis of more complex molecules with potentially improved therapeutic properties.

Potential Therapeutic Applications: A Link to Antihypertensive Agents

Synthesis of this compound: A Methodological Overview

The synthesis of this compound can be approached through several established methods for cyclopropanation. A common and effective strategy involves the Simmons-Smith reaction or its modifications, which utilize a carbenoid species to form the cyclopropane ring from an alkene precursor.

Proposed Synthetic Pathway

A plausible and efficient synthetic route to this compound is outlined below. This multi-step synthesis starts from readily available starting materials and employs well-established chemical transformations.

References

A Comprehensive Guide to the Structure Elucidation of 4-(1-Methylcyclopropyl)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1-Methylcyclopropyl)butanoic acid is a fascinating small molecule characterized by a unique combination of a strained cyclopropyl ring and a flexible butanoic acid chain. This structure presents an interesting challenge for elucidation, requiring a multi-faceted analytical approach to unambiguously determine its connectivity and stereochemistry. This in-depth technical guide, designed for researchers and scientists, will provide a comprehensive walkthrough of the necessary spectroscopic and spectrometric techniques, explaining not just the "how" but also the critical "why" behind each experimental choice. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, we can construct a complete and validated structural picture of this molecule.

Part 1: The Analytical Strategy - A Logic-Driven Workflow

The elucidation of an unknown structure is akin to solving a complex puzzle. Each piece of analytical data provides a clue, and the overall picture only becomes clear when these clues are logically assembled. For this compound, our strategy is based on a synergistic application of complementary techniques.

The Three Pillars of Elucidation:

-

Functional Group Identification (IR Spectroscopy): The first step is to identify the key functional groups present. Infrared spectroscopy is exceptionally well-suited for this task, providing rapid and unambiguous evidence for the presence of the carboxylic acid moiety.

-

Connectivity and Carbon Skeleton (NMR Spectroscopy): Nuclear Magnetic Resonance spectroscopy is the cornerstone of structure elucidation. ¹H NMR will reveal the proton environments and their connectivity through spin-spin coupling, while ¹³C NMR will map out the carbon framework of the molecule.

-

Molecular Weight and Fragmentation (Mass Spectrometry): Mass spectrometry provides the crucial confirmation of the molecular weight and offers insights into the molecule's fragmentation patterns, which can further corroborate the proposed structure.

The following diagram illustrates the logical workflow for the structure elucidation of this compound.

Caption: Workflow for the structure elucidation of this compound.

Part 2: Spectroscopic and Spectrometric Analysis in Detail

Infrared (IR) Spectroscopy: Identifying the Carboxylic Acid

Causality of Choice: The carboxylic acid functional group has highly characteristic absorption bands in the IR spectrum, making this technique the ideal starting point for functional group analysis.

Expected Observations:

-

O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded O-H stretch in the carboxylic acid dimer.[1][2]

-

C=O Stretch: A strong, sharp absorption band should appear between 1710 and 1760 cm⁻¹. For a saturated aliphatic carboxylic acid that exists as a hydrogen-bonded dimer, this peak is typically centered around 1710 cm⁻¹.[2]

-

C-O Stretch: A medium intensity band is also expected in the 1210-1320 cm⁻¹ region, corresponding to the C-O single bond stretch.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Sample Preparation: Place a small drop of the neat liquid sample of this compound directly onto the ATR crystal. If the sample is a solid, a small amount of the solid is placed on the crystal and pressure is applied to ensure good contact.

-

Background Scan: Record a background spectrum of the empty ATR setup to account for atmospheric CO₂ and H₂O absorptions.

-

Sample Scan: Record the spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |

| Carboxylic Acid O-H | 2500-3300 (very broad) | Stretching |

| Carbonyl C=O | 1710-1760 (strong) | Stretching |

| Carboxylic Acid C-O | 1210-1320 (medium) | Stretching |

| C-H (sp³ hybridized) | 2850-3000 (medium) | Stretching |

| C-H (cyclopropyl) | ~3050 (weak to medium) | Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy

Causality of Choice: ¹H NMR spectroscopy provides information on the number of different proton environments, their chemical shifts (electronic environment), integration (ratio of protons), and multiplicity (neighboring protons).

Expected Chemical Shifts and Multiplicities:

-

-COOH Proton: A broad singlet is expected far downfield, typically in the 10-12 ppm range.[1][3] This proton is acidic and its chemical shift can be concentration-dependent. Its signal will disappear upon the addition of D₂O, a key confirmatory test.[3]

-

Protons Alpha to Carbonyl (α-protons): The two protons on the carbon adjacent to the carbonyl group are expected to appear as a triplet around 2.0-2.5 ppm.[3]

-

Protons Beta to Carbonyl (β-protons): The two protons on the carbon beta to the carbonyl will likely be a multiplet in the 1.5-1.8 ppm region.

-

Protons Gamma to Carbonyl (γ-protons): These two protons adjacent to the cyclopropyl ring will appear as a multiplet, likely overlapping with the β-protons.

-

Cyclopropyl Protons: The four protons on the cyclopropyl ring are diastereotopic and will appear as complex multiplets in the upfield region, typically between 0.2 and 0.8 ppm. The geminal and vicinal coupling constants in cyclopropyl systems are unique and can be complex.[4][5]

-

Methyl Protons: The three protons of the methyl group attached to the cyclopropyl ring will appear as a sharp singlet, likely in the 1.0-1.2 ppm range.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.

-

Acquisition: A standard one-pulse ¹H NMR experiment is performed. Key parameters include the spectral width, acquisition time, and relaxation delay.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. The spectrum is then integrated and the chemical shifts are referenced to TMS.

¹³C NMR Spectroscopy

Causality of Choice: ¹³C NMR spectroscopy provides a count of the number of non-equivalent carbon atoms and their chemical shifts, which are indicative of their chemical environment (hybridization, attached atoms).

Expected Chemical Shifts:

-

Carbonyl Carbon: The carboxylic acid carbonyl carbon is expected to be the most downfield signal, typically in the range of 175-185 ppm.[3][6]

-

Carbons of the Butanoic Acid Chain: The sp³ hybridized carbons of the butanoic acid chain will appear in the range of 20-40 ppm.[3] The carbon alpha to the carbonyl will be the most deshielded in this group.

-

Quaternary Cyclopropyl Carbon: The carbon of the cyclopropyl ring attached to the methyl group will be a quaternary carbon and is expected to have a chemical shift in the 15-25 ppm range.

-

Methylene Cyclopropyl Carbons: The two CH₂ groups of the cyclopropyl ring will be equivalent and appear as a single peak in the upfield region, typically 5-15 ppm.

-

Methyl Carbon: The methyl carbon will be one of the most upfield signals, likely in the 15-25 ppm range.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrument Setup: The spectrometer is tuned to the ¹³C frequency.

-

Acquisition: A standard proton-decoupled ¹³C NMR experiment is performed. Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

-

Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline-corrected. Chemical shifts are referenced to the solvent peak or TMS.

| Carbon Atom | Expected ¹³C Chemical Shift (ppm) |

| C=O (Carboxylic Acid) | 175 - 185 |

| CH₂ (alpha to C=O) | 30 - 40 |

| CH₂ (beta to C=O) | 20 - 30 |

| CH₂ (gamma to C=O) | 30 - 40 |

| C (quaternary, cyclopropyl) | 15 - 25 |

| CH₂ (cyclopropyl) | 5 - 15 |

| CH₃ | 15 - 25 |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Causality of Choice: Mass spectrometry is essential for determining the molecular weight of the compound, which provides the molecular formula. The fragmentation pattern can also provide valuable structural information.

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): The molecular ion peak for C₈H₁₄O₂ is expected at m/z = 142. A small molecular ion peak is typical for aliphatic carboxylic acids.[3]

-

Loss of OH: A peak at m/z = 125, corresponding to the loss of a hydroxyl radical (•OH), is a common fragmentation for carboxylic acids.[1][7]

-

Loss of COOH: A peak at m/z = 97, resulting from the loss of the entire carboxyl group (•COOH), is also expected.[7]

-

Acylium Ion: Alpha-cleavage can lead to the formation of an acylium ion. However, for this structure, other fragmentations are more likely to be prominent.

-

McLafferty Rearrangement: Carboxylic acids with a gamma-hydrogen can undergo a McLafferty rearrangement.[8] In this case, it would lead to a fragment at m/z = 60.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and the resulting signal is plotted as a function of m/z to generate the mass spectrum.

Caption: Key fragmentation pathways for this compound in EI-MS.

Part 3: Data Synthesis and Structure Confirmation

-

The IR spectrum confirms the presence of a carboxylic acid functional group.

-

The ¹H NMR spectrum provides the proton count and connectivity, showing the butanoic acid chain, the methyl group, and the characteristic upfield signals of the cyclopropyl ring.

-

The ¹³C NMR spectrum confirms the presence of eight unique carbon atoms, including the carbonyl carbon, the aliphatic chain carbons, and the carbons of the substituted cyclopropyl ring.

-

The mass spectrum provides the molecular weight of 142, consistent with the molecular formula C₈H₁₄O₂, and the fragmentation pattern supports the proposed structure.

By integrating these complementary datasets, the structure of this compound can be determined with a high degree of confidence. The self-validating nature of this multi-technique approach ensures the trustworthiness of the final structural assignment.

References

- 1. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

- 8. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

solubility of "4-(1-Methylcyclopropyl)butanoic acid" in organic solvents

An In-depth Technical Guide to the Solubility of 4-(1-Methylcyclopropyl)butanoic acid in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that profoundly influences its behavior in various stages of drug discovery and development, including synthesis, purification, formulation, and bioavailability. This guide provides a comprehensive technical overview of the solubility of this compound, a molecule of interest in chemical and pharmaceutical research. We will explore the theoretical underpinnings of its solubility, present detailed experimental protocols for its determination, and provide an expert analysis of its expected solubility profile across a range of common organic solvents. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the solubility characteristics of carboxylic acids with mixed polarity.

Introduction: The Critical Role of Solubility

This compound is a carboxylic acid featuring a unique combination of a polar head group (the carboxylic acid) and a nonpolar moiety composed of a butyl chain and a methylcyclopropyl group. This amphiphilic nature dictates its interaction with solvents and is the central theme of this guide. Understanding its solubility is not merely an academic exercise; it is fundamental to practical applications. For instance, poor solubility can lead to challenges in achieving desired concentrations for reactions, complicate purification by crystallization, and result in poor bioavailability for formulated drug products.[1] This guide will deconstruct the factors governing the solubility of this specific molecule, providing both theoretical knowledge and practical, field-proven methodologies for its assessment.

Physicochemical Properties and Structural Analysis

To understand solubility, we must first understand the molecule itself.

| Property | Value / Structure | Source |

| Molecular Formula | C₈H₁₄O₂ | [2] |

| Molecular Weight | 142.20 g/mol | [3] |

| IUPAC Name | This compound | |

| Structure |  (Illustrative structure) (Illustrative structure) | |

| Predicted pKa | 4.83 ± 0.10 | [4] |

| Predicted Boiling Point | 236.6 ± 8.0 °C | [4] |

| Predicted Density | 1.038 ± 0.06 g/cm³ | [4] |

Expert Analysis of Structure-Solubility Relationship: The solubility of this compound is a tale of two competing structural features:

-

The Hydrophilic Head: The carboxylic acid group (-COOH) is highly polar and capable of acting as both a hydrogen bond donor (from the -OH group) and a hydrogen bond acceptor (at the carbonyl oxygen, C=O).[5] This allows for strong, favorable interactions with polar solvents, especially polar protic solvents like water and alcohols.

-

The Lipophilic Tail: The C8 hydrocarbon portion, including the butyl chain and the methylcyclopropyl ring, is nonpolar. This part of the molecule cannot engage in hydrogen bonding and interacts with solvent molecules primarily through weaker London dispersion forces. It creates a hydrophobic character that is favored by nonpolar solvents.[6]

The overall solubility in a given solvent is determined by the balance of these opposing characteristics. The principle of "like dissolves like" dictates that solubility is maximized when the intermolecular forces between the solute and solvent are similar to those within the pure components.[7][8]

Thermodynamic Principles of Dissolution

Dissolution is a thermodynamic process governed by the Gibbs free energy change (ΔG):

ΔG = ΔH_sol - TΔS_sol

Where:

-

ΔH_sol is the enthalpy of solution, representing the net energy change from breaking solute-solute and solvent-solvent bonds and forming new solute-solvent bonds.[9]

-

T is the temperature in Kelvin.

-

ΔS_sol is the entropy of solution, which is the change in disorder of the system.[10]

For dissolution to be spontaneous (ΔG < 0), the enthalpic and entropic contributions must be favorable. Most solid dissolutions are endothermic (ΔH > 0), meaning they absorb heat from the surroundings.[11] According to Le Châtelier's Principle, increasing the temperature for an endothermic process will shift the equilibrium toward dissolution, thus increasing solubility.[11][12]

Experimental Methodologies for Solubility Determination

Accurate solubility data is obtained through rigorous experimental methods. The "shake-flask" method is considered the gold standard for determining thermodynamic equilibrium solubility.[13]

The Shake-Flask Method for Thermodynamic Solubility

This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.[9] It is a reliable and widely used technique.[13]

Diagram of the Shake-Flask Workflow

Caption: Workflow for the Shake-Flask Solubility Assay.

Detailed Step-by-Step Protocol:

-

Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of the desired organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.[14]

-

Equilibration: Seal the vials and place them in a shaker or rotator set to a constant temperature (e.g., 25°C). Agitate the samples for a period sufficient to reach equilibrium, typically 24 to 72 hours.[14] The exact time should be determined by sampling at various time points (e.g., 24, 48, 72 hours) until the concentration in solution reaches a stable plateau.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. To ensure all particulate matter is removed, either centrifuge the aliquot at high speed or filter it through a chemically compatible syringe filter (e.g., PTFE, 0.22 µm).[15] This step is critical to avoid artificially inflating the measured concentration.

-

Analysis: Accurately dilute the clear filtrate with a suitable solvent (often the mobile phase for the analytical method). Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[15] A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

Potentiometric Titration for Intrinsic Solubility

For ionizable compounds like carboxylic acids, potentiometric titration is a powerful method to determine the intrinsic solubility (S₀) of the neutral form and the pKa.[16] The solubility of an acid is highly dependent on pH; as the pH increases above the pKa, the acid deprotonates to form a highly soluble carboxylate salt.[6]

Diagram of the Potentiometric Titration Concept

Caption: Conceptual workflow for solubility determination via potentiometric titration.

Experimental Protocol Overview:

-

System Setup: A suspension of the compound is created in a water or water/co-solvent mixture. A calibrated pH electrode is placed in the suspension.

-

Titration: A standardized solution of a strong base (e.g., NaOH) is slowly added to the suspension while the pH is continuously monitored.[17]

-

Data Analysis: The resulting titration curve (pH vs. volume of titrant) is analyzed. The pKa can be determined from the pH at the half-equivalence point.

-

Calculation: By applying the law of mass action and specialized equations that account for the dissolution of the solid during titration, the intrinsic solubility of the neutral acid (S₀) can be precisely calculated.[16] This method is particularly advantageous for compounds with low aqueous solubility.[16]

Predicted Solubility Profile in Organic Solvents

While specific experimental data for this compound is not publicly available, an expert prediction can be made based on its structure and established chemical principles.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Prediction |

| Nonpolar | Hexane, Toluene, Carbon Tetrachloride | Low to Moderate | The nonpolar hydrocarbon tail will interact favorably via London dispersion forces, but the highly polar carboxylic acid head is energetically disfavored in a nonpolar environment. Carboxylic acids can form dimers in nonpolar solvents, which can enhance solubility to some extent.[18] |

| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO) | High | These solvents have strong dipole moments that can interact with the polar C=O and C-O bonds of the acid. They are also effective hydrogen bond acceptors, allowing them to form strong hydrogen bonds with the acidic proton of the -COOH group. Their intermediate polarity also effectively solvates the nonpolar tail. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Very High | These solvents are excellent hydrogen bond donors and acceptors. They can form multiple strong hydrogen bonds with both the hydroxyl and carbonyl portions of the carboxylic acid group, leading to very favorable solvation. The smaller alcohols are similar enough in polarity to also solvate the nonpolar tail effectively.[5][18] |

| Aqueous | Water | Low | While the carboxylic acid head is hydrophilic, the C8 hydrocarbon tail is significantly hydrophobic. As the nonpolar carbon chain increases in size, water solubility for carboxylic acids decreases dramatically.[6][18] The solubility will be significantly higher in alkaline aqueous solutions (e.g., 5% NaHCO₃ or 5% NaOH) where the acid is deprotonated to its much more polar and soluble carboxylate salt form.[19] |

Conclusion

This compound is a molecule with dual solubility characteristics, driven by its polar carboxylic acid head and its nonpolar hydrocarbon tail. Its solubility is predicted to be highest in polar solvents, particularly polar protic solvents like methanol and ethanol, and polar aprotic solvents like DMSO and acetone. Conversely, its solubility is expected to be low in nonpolar solvents like hexane and in neutral water. The principles and experimental protocols outlined in this guide, especially the gold-standard shake-flask method, provide a robust framework for the empirical determination and understanding of its solubility. This knowledge is indispensable for the effective design of synthetic routes, purification strategies, and formulation development in any research or commercial endeavor involving this compound.

References

- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 2. PubChemLite - this compound (C8H14O2) [pubchemlite.lcsb.uni.lu]

- 3. chemscene.com [chemscene.com]

- 4. This compound | 39223-32-0 [amp.chemicalbook.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.ws [chem.ws]

- 8. Solubility factors when choosing a solvent [labclinics.com]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. Video: Solubility - Concept [jove.com]

- 11. Solubility [chem.fsu.edu]

- 12. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. quora.com [quora.com]

- 15. enamine.net [enamine.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. api.upums.ac.in [api.upums.ac.in]

- 18. Video: Physical Properties of Carboxylic Acids [jove.com]

- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(1-Methylcyclopropyl)butanoic Acid

This guide provides a comprehensive technical framework for the spectroscopic analysis of 4-(1-Methylcyclopropyl)butanoic acid , a molecule of interest in pharmaceutical and fine chemical synthesis.[1] As experimental spectra for this specific compound are not widely available in public databases, this document leverages foundational spectroscopic principles and data from analogous structures to build a predictive and robust analytical model. This approach is designed for researchers, scientists, and drug development professionals who require a deep understanding of how to confirm the structure and purity of this molecule, explaining not just the methods, but the scientific rationale behind them.

Molecular Structure: The Basis for Spectroscopic Prediction

Before delving into the spectroscopic data, a thorough understanding of the molecule's structure is paramount. This compound (C₈H₁₄O₂, Molar Mass: 142.20 g/mol ) is comprised of three key regions, each contributing distinct signals to the overall spectroscopic profile:[2]

-

The 1-Methylcyclopropyl Group: A strained, three-membered ring with a quaternary carbon and a methyl substituent. This moiety is sterically significant and generates unique spectroscopic markers.

-

The Butyl Chain: A flexible four-carbon chain linking the cyclopropyl group to the carboxylic acid. The protons and carbons within this chain will exhibit predictable patterns based on their proximity to other functional groups.

-

The Carboxylic Acid: The terminal functional group (-COOH) is the most chemically active site and produces highly characteristic signals, particularly in IR and NMR spectroscopy.

This guide will dissect the predicted spectroscopic signature of each part of the molecule, providing a roadmap for unequivocal identification.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the precise hydrogen framework of an organic molecule. By analyzing chemical shifts, signal integrations, and spin-spin coupling, we can map the connectivity of the entire proton skeleton.

Predicted ¹H NMR Spectrum

The spectrum is predicted to show five distinct signals, corresponding to the five non-equivalent proton environments in the molecule. The solvent of choice for analysis would be deuterated chloroform (CDCl₃), with tetramethylsilane (TMS) as an internal standard (0.0 ppm).[3]

| Predicted Signal | Protons | Approx. Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

| A | -CH ₃ | ~1.1 | Singlet (s) | 3H | The methyl protons are attached to a quaternary carbon, so they have no adjacent protons to couple with, resulting in a sharp singlet. |

| B | Cyclopropyl -CH ₂- | ~0.2 - 0.5 | Multiplet (m) | 4H | Protons on a cyclopropyl ring are diastereotopic and exhibit complex geminal and cis/trans coupling. They are highly shielded and appear far upfield. |

| C | -CH₂-CH ₂-CH₂- | ~1.5 | Multiplet (m) | 4H | These two central methylene groups in the butyl chain will likely overlap, creating a complex multiplet. |

| D | -CH ₂-COOH | ~2.3 | Triplet (t) | 2H | These protons are alpha to the carbonyl group, which deshields them, shifting them downfield. They are coupled to the adjacent methylene group, resulting in a triplet. |

| E | -COOH | ~10.0 - 12.0 | Broad Singlet (br s) | 1H | The acidic proton of the carboxylic acid is highly deshielded and its signal is often broad due to hydrogen bonding and chemical exchange. |

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) to serve as an internal chemical shift reference (δ 0.00).

-

Instrument Setup: The analysis should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal resolution.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: -2 to 14 ppm.

-

Number of Scans: 16 to 64 scans to ensure a good signal-to-noise ratio.

-

Relaxation Delay (D1): 5 seconds, to allow for full relaxation of all protons, especially the slowly relaxing carboxylic acid proton, ensuring accurate integration.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Integrate the signals to determine the relative proton ratios.

Workflow for ¹H NMR Data Interpretation

Caption: Workflow for structural elucidation using ¹H NMR data.

Carbon-13 (¹³C) NMR Spectroscopy

Complementary to ¹H NMR, ¹³C NMR spectroscopy provides information about the carbon backbone of the molecule. In a standard broadband proton-decoupled experiment, each unique carbon atom produces a single, sharp peak, allowing for a direct count of non-equivalent carbons.

Predicted ¹³C NMR Spectrum

The structure of this compound contains 8 carbon atoms, all in unique chemical environments. Therefore, 8 distinct signals are expected in the ¹³C NMR spectrum.

| Predicted Signal | Carbon Atom | Approx. Chemical Shift (δ, ppm) | Carbon Type | Rationale |

| 1 | -C OOH | ~180 | C | The carbonyl carbon of a carboxylic acid is highly deshielded and appears furthest downfield.[4] |

| 2 | -C H₂-COOH | ~34 | CH₂ | The carbon alpha to the carbonyl is deshielded relative to other aliphatic carbons. |

| 3 | -CH₂-C H₂-CH₂- | ~25 | CH₂ | A typical aliphatic methylene carbon. |

| 4 | C H₂-CH₂-CH₂- | ~30 | CH₂ | Slightly deshielded due to proximity to the cyclopropyl ring. |

| 5 | -C (CH₃)(CH₂)₂ | ~18 | C | The quaternary carbon of the cyclopropyl ring. |

| 6 | Cyclopropyl -C H₂- | ~12 | CH₂ | Carbons in a strained cyclopropyl ring are significantly shielded and appear upfield. |

| 7 | -C H₃ | ~20 | CH₃ | A typical aliphatic methyl carbon. |

| 8 | Quaternary C | ~15 | C | The quaternary carbon of the cyclopropyl group. |

Experimental Protocol: ¹³C NMR and DEPT

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. ¹³C NMR is less sensitive, so a slightly more concentrated sample (~20-30 mg) may be beneficial.

-

Instrument Setup: Use the same spectrometer as for the proton NMR.

-

Acquisition Parameters:

-

¹³C Broadband Decoupled:

-

Pulse Sequence: Standard single-pulse with proton decoupling (e.g., 'zgpg30').

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: Requires significantly more scans than ¹H NMR (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Relaxation Delay (D1): 2 seconds.

-

-

DEPT-135 (Distortionless Enhancement by Polarization Transfer):

-

Purpose: This experiment is crucial for differentiating carbon types. CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed.

-

Pulse Sequence: Standard DEPT-135 pulse sequence.

-

-

-

Data Processing & Interpretation: Process the spectra similarly to ¹H NMR. Correlate the peaks from the standard ¹³C spectrum with the information from the DEPT-135 spectrum to definitively assign each signal to its corresponding carbon type (CH₃, CH₂, CH, or C).

Data Correlation Workflow

Caption: Using DEPT-135 to assign carbon types from a ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is an exceptionally fast and reliable method for identifying the functional groups present in a molecule. The analysis of this compound is straightforward, with the carboxylic acid moiety producing two unmistakable, dominant absorption bands.

Predicted IR Spectrum

The spectrum will be dominated by absorptions characteristic of a carboxylic acid and C-H bonds.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| 2500 - 3300 | O-H stretch (Carboxylic Acid) | Strong, Very Broad | This extremely broad peak is the hallmark of a hydrogen-bonded carboxylic acid dimer.[5][6] |

| 2850 - 2960 | C-H stretch (Aliphatic) | Strong | Corresponds to the C-H bonds in the butyl chain and the methyl group. |

| ~3050 | C-H stretch (Cyclopropyl) | Medium-Weak | The C-H bonds on the cyclopropyl ring typically absorb at a slightly higher frequency than standard aliphatic C-H bonds. |

| 1700 - 1725 | C=O stretch (Carboxylic Acid) | Strong, Sharp | A very intense and sharp absorption characteristic of the carbonyl group in a saturated carboxylic acid.[7] |

| ~1400 | O-H bend | Medium | In-plane bending of the O-H group. |

| ~920 | O-H bend (Out-of-Plane) | Medium, Broad | Another characteristic band for carboxylic acid dimers. |

Experimental Protocol: ATR-FTIR

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is ideal for this analysis due to its minimal sample preparation.

-

Sample Application: Place a small drop of the neat liquid sample (or a few milligrams of solid) directly onto the ATR crystal.

-

Spectrum Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

-

Wavenumber Range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups. The presence of the intense, broad O-H stretch and the sharp C=O stretch is definitive proof of the carboxylic acid group.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure. For this compound, we can predict the molecular ion and several key fragments.

Predicted Mass Spectrum (Electron Ionization)

-

Molecular Ion (M⁺•): The molecular formula is C₈H₁₄O₂. The calculated monoisotopic mass is 142.0994 Da.[8] A peak at m/z = 142 corresponding to the parent molecule minus one electron, [C₈H₁₄O₂]⁺•, is expected. This peak may be of low intensity due to the instability of the molecular ion.[9]

-

Key Fragments: Fragmentation provides a molecular fingerprint. The most likely cleavage points are alpha to the carbonyl group and adjacent to the cyclopropyl ring.

-

m/z = 97: Loss of the carboxyl group (•COOH, 45 Da). [M - 45]⁺. This would correspond to the [C₇H₁₃]⁺ fragment.

-

m/z = 69: This is a very common fragment corresponding to the 1-methylcyclopropylmethyl cation, [C₅H₉]⁺, resulting from cleavage of the butyl chain.

-

m/z = 60: A fragment corresponding to [CH₃CH₂COOH]⁺• from a McLafferty rearrangement, a characteristic process for carboxylic acids with a gamma-hydrogen.

-

m/z = 45: The carboxyl cation [COOH]⁺.

-

Experimental Protocol: GC-MS

-

System: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

-

Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

-

GC Method:

-

Injection: 1 µL injection with a split ratio (e.g., 50:1).

-

Column: A standard non-polar column (e.g., DB-5ms).

-

Temperature Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of ~250°C. This separates the analyte from any impurities before it enters the mass spectrometer.

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

-

Data Analysis: Extract the mass spectrum from the chromatographic peak corresponding to the analyte. Analyze the molecular ion peak to confirm the molecular weight and interpret the fragmentation pattern to support the proposed structure.

Predicted Fragmentation Pathway

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion: A Multi-Technique Approach to Confirmation

While each spectroscopic technique provides valuable information, no single method is sufficient for the unambiguous confirmation of a novel or reference compound. The true power of spectroscopic analysis lies in the synergistic integration of data from multiple, orthogonal techniques. The ¹H and ¹³C NMR data establish the carbon-hydrogen framework, IR spectroscopy definitively confirms the presence of the crucial carboxylic acid functional group, and mass spectrometry verifies the molecular weight and provides corroborating structural evidence through fragmentation. By following the protocols and predictive models outlined in this guide, researchers can confidently elucidate and verify the structure of this compound.

References

- 1. CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid - Google Patents [patents.google.com]

- 2. chemscene.com [chemscene.com]

- 3. low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. 13C nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of butyric acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. ikp-prh.s3.ap-south-1.amazonaws.com [ikp-prh.s3.ap-south-1.amazonaws.com]

- 6. researchgate.net [researchgate.net]

- 7. infrared spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. PubChemLite - this compound (C8H14O2) [pubchemlite.lcsb.uni.lu]

- 9. mass spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

The Strategic Role of 4-(1-Methylcyclopropyl)butanoic Acid in Modern Drug Discovery: A Technical Guide

Abstract

The incorporation of small, strained ring systems into molecular scaffolds is a cornerstone of modern medicinal chemistry. Among these, the cyclopropyl group has emerged as a particularly valuable motif, prized for its ability to confer advantageous physicochemical and pharmacokinetic properties upon drug candidates. This technical guide delves into the synthesis and application of a key synthetic intermediate, 4-(1-methylcyclopropyl)butanoic acid, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its strategic importance. We will explore its synthesis through established methodologies, its critical role as a building block in the creation of complex pharmaceuticals, and the underlying principles that make the 1-methylcyclopropyl moiety a powerful tool in the design of next-generation therapeutics.

Introduction: The Enduring Appeal of the Cyclopropyl Moiety in Medicinal Chemistry

The cyclopropyl ring, a three-membered carbocycle, is far more than a mere structural curiosity. Its inherent ring strain, approximately 27.5 kcal/mol, bestows upon it unique electronic and conformational properties that are highly sought after in drug design.[1] The strategic incorporation of a cyclopropyl group can lead to significant improvements in a molecule's biological profile.

Key advantages of employing the cyclopropyl motif include:

-

Enhanced Metabolic Stability: The carbon-hydrogen bonds within a cyclopropane ring are shorter and stronger than those in typical aliphatic chains.[1][2] This increased bond dissociation energy renders the moiety less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary pathway for drug degradation.[1][2]

-

Improved Potency and Receptor Binding: The rigid nature of the cyclopropyl ring can act as a conformational lock, pre-organizing a flexible molecule into its bioactive conformation. This can lead to a more favorable entropic contribution to binding affinity for its biological target.

-

Modulation of Physicochemical Properties: The cyclopropyl group can be used to fine-tune critical properties such as lipophilicity and pKa, optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Bioisosteric Replacement: The cyclopropyl group can serve as a bioisostere for other functional groups, such as gem-dimethyl groups or alkenes, allowing for the subtle modification of a molecule's properties to enhance its therapeutic potential.

The addition of a methyl group to the cyclopropane ring, as seen in this compound, can further enhance these effects by introducing steric hindrance and potentially improving interactions with hydrophobic pockets in target proteins.

Synthesis of this compound: A Practical Approach

While various methods for the synthesis of cyclopropane rings exist, a common and effective strategy for preparing this compound involves the cyclopropanation of an appropriate alkene precursor. A plausible and widely applicable method is the Simmons-Smith reaction or its modifications.

Conceptual Synthetic Pathway: Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a classic and reliable method for the stereospecific synthesis of cyclopropanes from alkenes.[2] The reaction typically involves the use of a diiodomethane and a zinc-copper couple to generate an organozinc carbenoid intermediate, which then reacts with the alkene.

A logical precursor for the synthesis of this compound would be 5-methyl-4-hexenoic acid. The double bond in this precursor is ideally positioned for the cyclopropanation reaction to yield the desired product.

Experimental Protocol: Synthesis of this compound via Simmons-Smith Reaction

Materials:

-

5-Methyl-4-hexenoic acid

-

Diiodomethane (CH₂I₂)

-

Zinc-Copper Couple (Zn(Cu)) or Diethylzinc (Et₂Zn)

-

Anhydrous Diethyl Ether or Dichloromethane

-

Hydrochloric Acid (for workup)

-

Sodium Sulfate (for drying)

Procedure:

-

Preparation of the Simmons-Smith Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add the zinc-copper couple. Cover the couple with anhydrous diethyl ether.

-

Formation of the Carbenoid: Slowly add a solution of diiodomethane in anhydrous diethyl ether to the zinc-copper couple suspension with stirring. The reaction is exothermic and may require cooling to maintain a gentle reflux. The formation of the active carbenoid, iodomethylzinc iodide (ICH₂ZnI), will be evident.

-

Cyclopropanation: To the freshly prepared Simmons-Smith reagent, add a solution of 5-methyl-4-hexenoic acid in anhydrous diethyl ether dropwise at a controlled temperature (typically 0 °C to room temperature).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Workup: Upon completion, cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. After filtration, remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography to yield pure this compound.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The Simmons-Smith reagent is sensitive to moisture; therefore, anhydrous solvents and inert atmosphere are crucial for optimal yield.

-

Freshly Prepared Reagent: The activity of the Simmons-Smith reagent can diminish over time. Using a freshly prepared reagent ensures high reactivity.

-

Choice of Zinc: The zinc-copper couple is a classic choice, but the use of diethylzinc (Furukawa modification) can sometimes lead to higher yields and better reproducibility.[3]

-

Acidic Workup: A mild acidic workup is necessary to protonate the carboxylate and allow for extraction of the carboxylic acid product into the organic phase.

Alternative Synthetic Strategy: Malonic Ester Synthesis

Another powerful method for the synthesis of substituted carboxylic acids is the malonic ester synthesis.[4][5][6] This approach could be adapted to prepare this compound.

Conceptual Steps:

-

Alkylation of Diethyl Malonate: The synthesis would begin with the alkylation of diethyl malonate with a suitable electrophile containing the 1-methylcyclopropyl moiety, such as 1-(bromomethyl)-1-methylcyclopropane.

-

Hydrolysis and Decarboxylation: The resulting substituted malonic ester would then be hydrolyzed to the corresponding dicarboxylic acid, which upon heating, would readily undergo decarboxylation to yield the final product, this compound.

This method offers a high degree of flexibility in introducing the cyclopropyl group early in the synthetic sequence.

Application as a Synthetic Intermediate: A Key Building Block for Complex Molecules

This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules, finding applications in both the pharmaceutical and agrochemical industries.[7][8] Its structure provides a lipophilic side chain with a defined three-dimensional conformation, which can be crucial for effective binding to biological targets.

While specific, publicly available examples of its direct use in the synthesis of marketed drugs are not extensively detailed in readily accessible literature, its structural motif is present in various developmental and patented compounds. The butanoic acid chain provides a convenient handle for further chemical modifications, such as amide bond formation or esterification, allowing for its incorporation into larger, more complex molecular architectures. For instance, it can be a key component in the synthesis of inhibitors for enzymes such as proteases or kinases, where the cyclopropyl group can occupy a hydrophobic pocket in the active site.

Visualization of Synthetic Logic

Diagram 1: Simmons-Smith Cyclopropanation Workflow

Caption: Workflow for the synthesis of this compound.

Diagram 2: Malonic Ester Synthesis Logical Flow

Caption: Logical steps in the Malonic Ester Synthesis of the target molecule.

Data Summary

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O₂ | --INVALID-LINK--[9] |

| Molecular Weight | 142.20 g/mol | --INVALID-LINK--[9] |

| CAS Number | 39223-32-0 | --INVALID-LINK--[9] |

| Boiling Point | 236.6 °C at 760 mmHg (Predicted) | --INVALID-LINK--[7] |

| Density | 1.039 g/cm³ (Predicted) | --INVALID-LINK--[7] |

Conclusion

This compound stands as a testament to the power of strategic molecular design in modern drug discovery. Its synthesis, achievable through robust and well-established chemical transformations, provides access to a versatile building block that can impart significant advantages to drug candidates. The unique combination of conformational rigidity, enhanced metabolic stability, and tunable physicochemical properties conferred by the 1-methylcyclopropyl moiety makes this intermediate a valuable asset for medicinal chemists. As the quest for novel therapeutics with improved efficacy and safety profiles continues, the judicious application of specialized intermediates like this compound will undoubtedly play a pivotal role in shaping the future of medicine.

References

- 1. jocpr.com [jocpr.com]

- 2. TICAGRELOR synthesis - chemicalbook [chemicalbook.com]

- 3. Show how you could use a malonic ester synthesis to prepare the following.. [askfilo.com]

- 4. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]

- 7. This compound [myskinrecipes.com]

- 8. This compound [myskinrecipes.com]

- 9. chemscene.com [chemscene.com]

The Methylcyclopropyl Group in Butanoic Acid: A Comprehensive Technical Guide for Drug Discovery and Development

Abstract

The cyclopropane ring, a motif of significant interest in medicinal chemistry, imparts a unique combination of rigidity, lipophilicity, and metabolic stability to bioactive molecules. When incorporated into a butanoic acid framework and further substituted with a methyl group, it presents a scaffold with intriguing and underexplored biological potential. This technical guide provides an in-depth exploration of the biological significance of the methylcyclopropyl group in butanoic acid derivatives. It synthesizes current knowledge on their natural occurrence, biosynthesis, and diverse pharmacological activities, with a particular focus on their roles as antimicrobial agents and modulators of the G-protein coupled receptor GPR84. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective on the therapeutic promise of this unique chemical entity.

Introduction: The Unique Physicochemical Landscape of the Cyclopropyl Group

The cyclopropane ring, the smallest of the carbocycles, is far more than a simple saturated ring system. Its inherent ring strain (~27 kcal/mol) results in C-C bonds with significant π-character, often described as "banana bonds".[1] This unique electronic nature allows the cyclopropyl group to act as a bioisostere for alkenes and other functional groups, while offering a three-dimensional structure that can enhance binding affinity and selectivity for biological targets.[2]

In drug design, the incorporation of a cyclopropyl moiety is a well-established strategy to:

-

Enhance Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger and less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to their open-chain counterparts.[2]

-

Improve Potency and Selectivity: The rigid, defined conformation of the cyclopropyl ring can lock a molecule into a bioactive conformation, reducing the entropic penalty of binding to a target protein and enabling more precise interactions.[2]

-

Modulate Physicochemical Properties: The cyclopropyl group can increase lipophilicity, which can in turn influence properties like membrane permeability and oral bioavailability.

When this group is appended to a butanoic acid scaffold, a short-chain fatty acid known to play significant roles in physiology and disease, the resulting molecule possesses a fascinating dual character: a polar carboxylic acid head and a rigid, lipophilic tail. The further addition of a methyl group to the cyclopropane ring offers an additional point of modulation for steric and electronic properties, fine-tuning the molecule's interaction with its biological targets.

Natural Occurrence and Biosynthesis

While methylcyclopropyl butanoic acid itself has not been extensively documented as a natural product, cyclopropane-containing fatty acids (CPFAs) are well-known constituents of bacterial and plant cell membranes.[3] These fascinating molecules are not synthesized de novo but are rather formed through the post-synthetic modification of existing unsaturated fatty acids already incorporated into membrane phospholipids.

The key enzyme in this process is cyclopropane fatty acid (CFA) synthase . This enzyme catalyzes the transfer of a methylene group from S-adenosyl-L-methionine (SAM) across the double bond of an unsaturated fatty acyl chain.[4] This process typically occurs as bacterial cultures enter the stationary phase, suggesting a role for CPFAs in adapting to changing environmental conditions.[3] The presence of CPFAs in the cell membrane is thought to alter its fluidity and decrease its permeability, thereby offering protection against stressors such as acidity, oxidative stress, and high temperatures.[5]

A notable example of a naturally occurring cyclopropyl butanoic acid derivative is cis-4-(2-hexylcyclopropyl)-butanoic acid , produced by the marine bacterium Labrenzia sp. strain 011.[6] Its discovery underscores the existence of biosynthetic machinery capable of generating such structures in nature. The biosynthesis is proposed to proceed via a CFA synthase acting on a precursor unsaturated fatty acid.[6]

Caption: Biosynthetic pathway of cyclopropane fatty acids in bacterial membranes.

Pharmacological Significance and Mechanisms of Action

The methylcyclopropyl butanoic acid scaffold and its close analogues exhibit a range of biological activities, primarily as antimicrobial agents and as modulators of G-protein coupled receptors involved in inflammation and metabolism.

Antimicrobial and Anti-biofilm Activity

Cyclopropane-containing fatty acids have demonstrated significant antimicrobial properties. The natural product cis-4-(2-hexylcyclopropyl)-butanoic acid, for example, inhibits the growth of a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant pathogens.[5]

The mechanism of antimicrobial action for fatty acids is multifaceted, but it is generally accepted that they disrupt the integrity of the bacterial cell membrane.[7] The rigid, lipophilic nature of the cyclopropyl group is thought to enhance this membrane-disrupting capability. Furthermore, some cyclopropane fatty acids have been shown to inhibit key enzymes in bacterial fatty acid synthesis, providing a more specific mechanism of action.[5]

A key area of interest is the activity of these compounds against bacterial biofilms, which are notoriously resistant to conventional antibiotics. 2-Heptylcyclopropane-1-carboxylic acid, a close analogue, has been shown to not only inhibit bacterial growth but also to disperse and eradicate established biofilms of Staphylococcus aureus and Pseudomonas aeruginosa.[8]

Table 1: Antimicrobial Activity of cis-4-(2-hexylcyclopropyl)-butanoic acid

| Bacterial Strain | Type | Inhibition Zone (mm)[5] |

| Pseudoroseovarius crassostreae | Gram-negative | 16 |

| Escherichia coli | Gram-negative | 10 |

| Pseudomonas aeruginosa | Gram-negative | 8 |

| Staphylococcus aureus | Gram-positive | 12 |

| Bacillus subtilis | Gram-positive | 13 |

| Candida albicans | Fungus | 10 |

GPR84 Agonism and Immunomodulation

A particularly exciting area of research is the activity of cyclopropyl butanoic acid derivatives as ligands for the G-protein coupled receptor 84 (GPR84) . GPR84 is predominantly expressed on immune cells, such as macrophages, neutrophils, and microglia, and its expression is upregulated during inflammation.[9] It is considered a pro-inflammatory receptor, and its activation by endogenous medium-chain fatty acids leads to a cascade of downstream signaling events.

The compound cis-2-(2-hexylcyclopropyl)-acetic acid, a close analogue of the butanoic acid derivative from Labrenzia sp., acts as a potent partial agonist at GPR84.[6] GPR84 is a Gαi-coupled receptor, meaning its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[10] This initiates a signaling cascade involving pathways such as PI3K/Akt, ERK/MAPK, and NF-κB, ultimately leading to pro-inflammatory responses like cytokine production and phagocytosis.[9]

The discovery that a cyclopropane-containing fatty acid can modulate this receptor opens up new avenues for the development of targeted immunomodulatory drugs for a range of inflammatory diseases.

Caption: Simplified GPR84 signaling pathway upon agonist binding.

Structure-Activity Relationships (SAR)

The biological activity of methylcyclopropyl butanoic acid derivatives is highly dependent on their specific chemical structure. While comprehensive SAR studies on this specific scaffold are still emerging, we can infer key relationships from related compounds.

-

The Carboxylic Acid: The carboxylic acid group is crucial for activity, particularly for GPR84 agonism, where it is thought to interact with key residues in the receptor's binding pocket.

-